molecular formula C20H23NO6S B11007292 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionine

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionine

Cat. No.: B11007292
M. Wt: 405.5 g/mol
InChI Key: GGTNEIBZBJFSHM-INIZCTEOSA-N
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Description

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionine is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzochromene core linked to an acetyl group and an L-methionine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzochromene core: This step involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate dienophile under acidic or basic conditions to form the benzochromene core.

    Introduction of the acetyl group: The benzochromene core is then reacted with acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine, to introduce the acetyl group.

    Coupling with L-methionine: The final step involves the coupling of the acetylated benzochromene with L-methionine using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inhibiting enzymes: Inhibiting the activity of specific enzymes involved in metabolic processes.

    Modulating gene expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionine can be compared with other similar compounds, such as:

    N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-cysteine: Similar structure but with a cysteine moiety instead of methionine.

    N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-serine: Similar structure but with a serine moiety instead of methionine.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO6S

Molecular Weight

405.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]butanoic acid

InChI

InChI=1S/C20H23NO6S/c1-28-9-8-16(19(23)24)21-18(22)11-26-12-6-7-14-13-4-2-3-5-15(13)20(25)27-17(14)10-12/h6-7,10,16H,2-5,8-9,11H2,1H3,(H,21,22)(H,23,24)/t16-/m0/s1

InChI Key

GGTNEIBZBJFSHM-INIZCTEOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Canonical SMILES

CSCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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